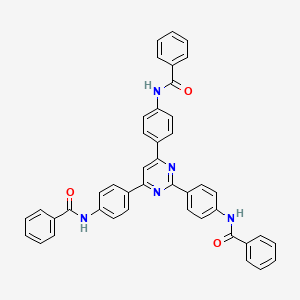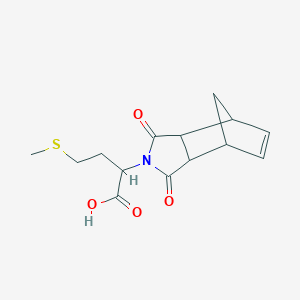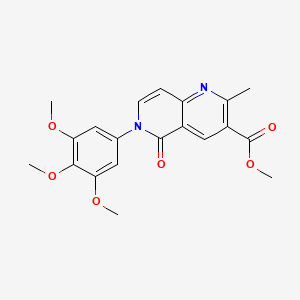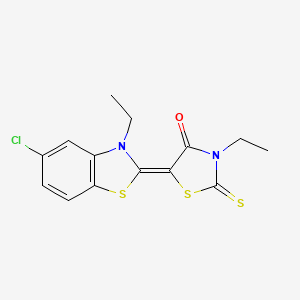![molecular formula C27H26N4O3 B5168444 4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as DPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPQ is a quinoline derivative that has a nitro group and a piperazine ring attached to it. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
DPQ inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA breaks and ultimately cell death. DPQ has been shown to be a selective inhibitor of DNA topoisomerase II, meaning that it does not inhibit other enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPQ has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPQ has several advantages for use in lab experiments. It is a selective inhibitor of DNA topoisomerase II, meaning that it can be used to study the role of this enzyme in various biological processes. DPQ is also relatively stable and can be easily synthesized in large quantities. However, DPQ has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DPQ has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on DPQ. One area of research is the development of new analogs of DPQ that have improved pharmacological properties. Another area of research is the use of DPQ as a tool to study the role of DNA topoisomerase II in various biological processes. Additionally, DPQ has potential applications in the treatment of cancer and neurodegenerative diseases, and further research is needed to explore these potential applications.
Méthodes De Synthèse
DPQ can be synthesized through a multistep process that involves the reaction of 2-chloro-3-nitrobenzoic acid with piperazine to form 4-(1-piperazinyl)-2-chloro-3-nitrobenzoic acid. This intermediate is then reacted with diphenylmethyl chloride to form DPQ. The synthesis of DPQ has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DPQ has been studied for its potential applications in various areas of scientific research. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been used as a tool to study the role of DNA topoisomerase II in various biological processes.
Propriétés
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)


![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)


